Di(cyclohex-3-en-1-yl)methanone
Description
Di(cyclohex-3-en-1-yl)methanone is a bicyclic ketone characterized by two cyclohex-3-en-1-yl groups attached to a central carbonyl group. The presence of unsaturated cyclohexenyl rings in this compound likely imparts reactivity toward electrophilic additions or cycloadditions, similar to other cyclohexene-based compounds .
Properties
CAS No. |
39516-87-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
di(cyclohex-3-en-1-yl)methanone |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |
InChI Key |
QBGAWISSACHASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)C2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(cyclohex-3-en-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and continuous flow systems can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Di(cyclohex-3-en-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di(cyclohex-3-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di(cyclohex-3-en-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Dicyclohexylmethanol shares the bicyclic structure but replaces the ketone with a hydroxyl group, reducing electrophilicity and hydrogen-bonding capacity.
Thermal Stability and Decomposition
Thermal stability varies significantly among methanone derivatives:
- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, attributed to extensive intramolecular hydrogen bonding stabilizing its structure .
- In contrast, cyclohexenyl ketones lacking hydrogen-bonding groups (e.g., this compound) are expected to exhibit lower thermal stability.
Physical and Chemical Properties
- Density: Orthorhombic crystals of related compounds (e.g., compound 4 in ) have a density of 1.675 g·cm⁻³, suggesting that this compound may crystallize in a similar range.
- Spectroscopic Data : IR and MS data for trifluoromethyl analogs (e.g., C=O stretch at 1681–1683 cm⁻¹ ) provide benchmarks for characterizing the target compound’s carbonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
